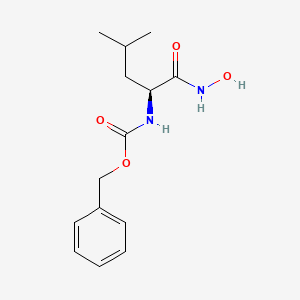
Benzyloxycarbonylleucyl-hydroxamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Benzyloxycarbonylleucyl-hydroxamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyloxycarbonyl-leucine with hydroxylamine hydrochloride in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) . The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide under mild conditions. Industrial production methods may involve the use of continuous flow reactors to optimize reaction rates and product purity .
Análisis De Reacciones Químicas
Benzyloxycarbonylleucyl-hydroxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamate moiety. Common reagents used in these reactions include phosphorus trichloride, hydroxylamine, and various bases
Aplicaciones Científicas De Investigación
Benzyloxycarbonylleucyl-hydroxamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as an inhibitor of metalloproteases and other enzymes, making it useful in studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of benzyloxycarbonylleucyl-hydroxamate involves its ability to chelate metal ions, particularly zinc and iron. This chelation inhibits the activity of metalloproteases and other enzymes that require metal ions for their catalytic activity . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of tumor growth and bacterial proliferation .
Comparación Con Compuestos Similares
Benzyloxycarbonylleucyl-hydroxamate is similar to other hydroxamate derivatives such as vorinostat, marimastat, and deferoxamine . it is unique in its specific structure and the particular enzymes it inhibits. For example:
Vorinostat: A histone deacetylase inhibitor used in cancer therapy.
Marimastat: A broad-spectrum metalloprotease inhibitor.
Deferoxamine: An iron chelator used to treat iron overload conditions. These compounds share the hydroxamate moiety but differ in their specific applications and targets
Propiedades
Número CAS |
66179-55-3 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-(hydroxyamino)-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-10(2)8-12(13(17)16-19)15-14(18)20-9-11-6-4-3-5-7-11/h3-7,10,12,19H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
REYWRBIAVGFTAA-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NO)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















